molecular formula C15H19N5O5 B2779714 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-24-2

7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2779714
CAS No.: 333752-24-2
M. Wt: 349.347
InChI Key: XNVHAGBZNLSIQK-UHFFFAOYSA-N
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Description

7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative of significant interest in medicinal chemistry research. This compound is structurally related to a class of 7,8-disubstituted purine-2,6-diones that have been identified as prominent pan-phosphodiesterase (PDE) inhibitors . Pan-PDE inhibitors are a widespread and extensively studied group of compounds with potential therapeutic applications in a range of inflammatory and fibrotic diseases . Research on related analogues suggests that such compounds may exert potent anti-fibrotic and anti-remodeling effects in human lung fibroblasts, primarily through the inhibition of transforming growth factor type β1 (TGF-β1) and Smad-dependent signaling pathways, while simultaneously activating the cAMP/PKA/CREB pathway . The specific 2,3-dihydroxypropyl substitution at the 7-position may influence the compound's solubility and overall pharmacological profile. This product is intended for research purposes only, specifically for in vitro studies to further elucidate its mechanism of action, potency, and selectivity profile against various PDE enzyme families. It is not for diagnostic or therapeutic use. Researchers can use this compound to explore its potential in cellular models of fibrosis, inflammation, and other disease states where PDE modulation is of interest.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-18-12-11(13(23)19(2)15(18)24)20(7-9(22)8-21)14(17-12)16-6-10-4-3-5-25-10/h3-5,9,21-22H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVHAGBZNLSIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 78960-48-2 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Information

  • Molecular Formula : C20H27N5O6
  • Molecular Weight : 433.458 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 695.6 ºC at 760 mmHg
  • Flash Point : 374.5 ºC
PropertyValue
Molecular FormulaC20H27N5O6
Molecular Weight433.458 g/mol
Density1.4 g/cm³
Boiling Point695.6 ºC
Flash Point374.5 ºC

Pharmacological Effects

Research indicates that the compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus vital for DNA replication in rapidly dividing cells .

The biological activity of this compound is hypothesized to involve:

  • Binding to Receptors : The furan moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Inhibition of Key Enzymes : By inhibiting enzymes like DHFR, the compound could disrupt nucleotide synthesis, leading to reduced cell proliferation in cancerous tissues.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives and found that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .

Antioxidant Activity Assessment

Research conducted by Kremzer et al. (1981) highlighted the antioxidant potential of related purine derivatives. The study indicated that these compounds could effectively scavenge free radicals in vitro, suggesting a protective role against oxidative damage .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with purine structures can exhibit anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer progression has been explored. For example, derivatives of purines have shown the ability to inhibit specific kinases associated with tumor growth and metastasis.

Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Studies have indicated that purine derivatives can modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.

Cardiovascular Health

Research has pointed towards the role of purines in cardiovascular health, particularly in regulating vascular tone and cardiac function. Compounds similar to this one may help in managing conditions like hypertension and heart failure by modulating adenosine receptors.

Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Case Study: Anticancer Mechanisms

A study published in a peer-reviewed journal outlined the synthesis and biological evaluation of various purine derivatives, including the compound . The findings suggested that it could inhibit cell proliferation in certain cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: Neuroprotective Effects

Another research article focused on the neuroprotective properties of purine derivatives, indicating that compounds similar to 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could enhance neuronal survival under oxidative stress conditions .

Summary Table of Applications

Application AreaPotential EffectsReferences
Anticancer ActivityInhibition of cancer cell proliferation
Neurological DisordersNeuroprotection against oxidative stress
Cardiovascular HealthRegulation of vascular tone

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis with structurally analogous xanthine derivatives is summarized in Table 1.

Compound Name Substituents (Position 7 & 8) Molecular Weight Key Biological Activities/Findings Reference
Target Compound 7: 2,3-dihydroxypropyl; 8: furan-2-ylmethylamino 397.35* Not explicitly reported; hypothesized CNS modulation N/A
Dyphylline 7: 2,3-dihydroxypropyl; 8: H 254.25 Bronchodilation, minimal CNS activity
8-(6-Methylpyridin-2-yloxy)-caffeine (3j) 8: 6-methylpyridin-2-yloxy 345.34 Analgesic activity, abolished CNS effects
TC227 (Trypanothione Synthetase Inhibitor) 8: hydrazinyl; 7: hydroxy-phenoxypropyl 498.47 Anti-parasitic activity (Trypanosoma spp.)
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl) 7: 3-phenylpropyl; 8: 2-hydroxyethylamino 343.39 Unreported; structural similarity to bronchodilators
8-(Butylamino)-7-(indazolyl)-derivative (39) 7: indazolyl-oxoethyl; 8: butylamino 466.48 Kinase inhibition (selectivity for CDK2)

Notes:

  • *Molecular weight calculated using ChemSpider tools.
  • The target compound’s furan-2-ylmethylamino group introduces a planar, heteroaromatic moiety distinct from alkyl or pyridyloxy substituents in analogs like 3j . This may alter receptor binding (e.g., adenosine receptors) or metabolic stability.
  • Compared to dyphylline, the 8-position substitution in the target compound likely reduces bronchodilatory effects but may enhance CNS penetration or novel therapeutic targets.

Key Research Findings

Position 8 Substitutions Dictate Activity: In caffeine derivatives (e.g., 3j, 3m), replacing the 8-methyl group with pyridyloxy or chloro-trifluoromethyl groups abolished CNS stimulation but retained analgesic effects . The target compound’s furan substitution may similarly modulate adenosine receptor affinity (A1/A2A vs. A3). TC227, a purine-2,6-dione derivative with a hydrazinyl group at position 8, inhibits trypanothione synthetase (Ki = 1.2 µM), highlighting the role of 8-substituents in enzyme targeting .

Hydrophilicity and Solubility :

  • The 2,3-dihydroxypropyl group at position 7 (shared with dyphylline) enhances water solubility compared to theophylline (logP = -0.7 vs. 0.7) . This feature is critical for oral bioavailability.

Synthetic Flexibility :

  • Microwave-assisted synthesis methods (e.g., for nitro-theophylline derivatives) demonstrate the feasibility of introducing diverse 8-substituents, including furans, under controlled conditions .

Therapeutic Potential and Challenges

  • Hypothesized Applications : The furan group may confer anti-inflammatory or antimicrobial properties, as seen in furan-containing drugs (e.g., nitrofurantoin).
  • Limitations: No direct pharmacological data exist for the target compound.

Q & A

Q. Q1. What are the established synthetic routes for synthesizing 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

A1. The compound’s synthesis typically follows multi-step protocols common to purine derivatives:

  • Step 1: Bromination or functionalization of the purine core at position 8 (e.g., using 8-bromo intermediates as precursors) .
  • Step 2: Nucleophilic substitution at position 8 with furan-2-ylmethylamine, followed by regioselective alkylation at position 7 with a dihydroxypropyl group .
  • Step 3: Final purification via column chromatography or recrystallization.
    Key challenges include controlling regioselectivity and minimizing side products during alkylation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to stabilize the dihydroxypropyl group’s stereochemistry .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

A2. Structural validation employs:

  • 1H/13C NMR: To confirm substituent positions and stereochemistry (e.g., distinguishing between 1H-purine and 3H-purine tautomers) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular formula confirmation .
  • FTIR: To detect functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for purine-2,6-dione) .
    Advanced methods like 2D-COSY or NOESY NMR may resolve ambiguities in diastereomer formation during dihydroxypropyl substitution .

Q. Q3. What preliminary assays are recommended to assess its biological activity?

A3. Initial screens should prioritize:

  • Enzyme inhibition assays: Test affinity for adenosine receptors (A1, A2A) using competitive binding assays with radiolabeled ligands (e.g., [³H]DPCPX for A1 receptors) .
  • Cytotoxicity profiling: Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
  • Solubility and stability tests: Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. Q4. How does the furan-2-ylmethylamino group influence structure-activity relationships (SAR) compared to other substituents?

A4. The furan moiety introduces π-π stacking potential with aromatic residues in target proteins (e.g., adenosine receptors), enhancing binding affinity. Comparative SAR data for analogous compounds:

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